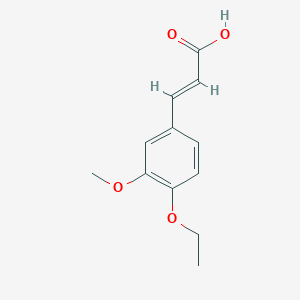

(2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid

Description

Properties

IUPAC Name |

(E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-3-16-10-6-4-9(5-7-12(13)14)8-11(10)15-2/h4-8H,3H2,1-2H3,(H,13,14)/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJMXXNVTJTYKRH-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=CC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)/C=C/C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58168-81-3 | |

| Record name | 4-ETHOXY-3-METHOXYCINNAMIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Predictive Guide to the Spectral Analysis of 4-Ethoxy-3-Methoxycinnamic Acid

Introduction: The Imperative for Structural Verification

In the fields of natural product chemistry, pharmacology, and materials science, 4-ethoxy-3-methoxycinnamic acid, an ether derivative of the widely studied ferulic acid, represents a molecule of significant interest. Its structure suggests potential antioxidant, anti-inflammatory, and UV-protective properties. As with any compound intended for advanced research or development, unambiguous structural verification is not merely a procedural step but the bedrock of scientific integrity. Spectroscopic analysis provides the definitive "fingerprint" of a molecule, confirming its identity and purity.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3] By analyzing the chemical shifts, splitting patterns, and integration of signals, we can map the precise connectivity of atoms.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides a quantitative count of the different types of non-equivalent protons and reveals their neighboring environments. For 4-ethoxy-3-methoxycinnamic acid, we anticipate a spectrum revealing eight distinct proton signals. The predictions are based on known values for cinnamic acid derivatives and standard substituent effects.[2][4]

Table 1: Predicted ¹H NMR Data for 4-Ethoxy-3-Methoxycinnamic Acid (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale & Causality |

| -COOH | ~12.0 (broad) | Singlet | 1H | - | The acidic proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange. Its chemical shift is highly dependent on solvent and concentration.[2] |

| H-α (vinylic) | ~7.75 | Doublet | 1H | ~15.9 | This proton is deshielded by the adjacent carbonyl group and the aromatic ring. The large coupling constant is characteristic of a trans alkene configuration.[2] |

| Aromatic H | ~7.10 | Doublet | 1H | ~1.9 | This proton is ortho to the acrylic acid group and meta to the methoxy group. It experiences a small coupling from the adjacent aromatic proton. |

| Aromatic H | ~7.05 | Doublet of Doublets | 1H | ~8.2, 1.9 | This proton is ortho to both the acrylic acid and ethoxy groups, leading to splitting by two different neighboring protons. |

| Aromatic H | ~6.90 | Doublet | 1H | ~8.2 | This proton is ortho to the ethoxy group and shows a standard ortho coupling. |

| H-β (vinylic) | ~6.30 | Doublet | 1H | ~15.9 | Coupled to H-α, this proton is less deshielded as it is further from the carbonyl group. The trans coupling constant mirrors that of H-α.[2] |

| -OCH₂CH₃ | ~4.15 | Quartet | 2H | ~7.0 | These methylene protons are adjacent to three methyl protons, resulting in a quartet. The downfield shift is due to the attached oxygen atom. |

| -OCH₃ | ~3.90 | Singlet | 3H | - | Methoxy protons are shielded relative to the ethoxy methylene group and appear as a singlet as they have no adjacent protons.[1] |

| -OCH₂CH₃ | ~1.45 | Triplet | 3H | ~7.0 | These methyl protons are split into a triplet by the adjacent two methylene protons. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their functional group identity. We predict 12 distinct signals, corresponding to the 12 carbon atoms in the molecule. Predictions are based on data from 4-methoxycinnamic acid and ferulic acid.[1][2][5]

Table 2: Predicted ¹³C NMR Data for 4-Ethoxy-3-Methoxycinnamic Acid

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Causality |

| C=O (Carboxylic Acid) | ~172.0 | The carbonyl carbon of a carboxylic acid is highly deshielded.[2] |

| Aromatic C-O | ~150.5 | Aromatic carbon directly bonded to the ethoxy oxygen. |

| Aromatic C-O | ~148.5 | Aromatic carbon directly bonded to the methoxy oxygen. |

| C-α (Vinylic) | ~146.0 | The vinylic carbon attached to the aromatic ring is significantly downfield. |

| Aromatic C-H | ~127.0 | The ipso-carbon to which the acrylic acid moiety is attached. |

| Aromatic C-H | ~123.0 | Aromatic carbon ortho to the acrylic acid group. |

| C-β (Vinylic) | ~115.5 | The vinylic carbon adjacent to the carbonyl group.[2] |

| Aromatic C-H | ~114.0 | Aromatic carbon ortho to the ethoxy group. |

| Aromatic C-H | ~112.0 | Aromatic carbon ortho to the methoxy group. |

| -OCH₂CH₃ | ~64.5 | The methylene carbon of the ethoxy group, shifted downfield by oxygen. |

| -OCH₃ | ~56.0 | The methoxy carbon, a typical value for this functional group.[1] |

| -OCH₂CH₃ | ~14.8 | The terminal methyl carbon of the ethoxy group is the most shielded. |

Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common starting point, though DMSO-d₆ may be required for compounds with poor solubility.

-

Sample Preparation :

-

Weigh approximately 10-20 mg of the sample for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.[2]

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Ensure the sample is fully dissolved. Gentle warming or sonication can be applied if necessary.

-

Filter the solution through a pipette containing a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.[6]

-

If quantitative analysis is required, a precise amount of an internal standard (e.g., tetramethylsilane, TMS) should be added. Otherwise, the residual solvent peak can be used for referencing (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[7]

-

-

Data Acquisition :

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity, aiming for a sharp, symmetrical solvent peak.

-

Acquire the ¹H spectrum. Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[3]

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis using the reference signal.

-

Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

-

Figure 1: Standard workflow for NMR-based structural elucidation.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending).

Predicted IR Absorption Bands

The IR spectrum of 4-ethoxy-3-methoxycinnamic acid is expected to show characteristic absorptions for the carboxylic acid, alkene, aromatic ring, and ether linkages. The data from ferulic acid provides a strong comparative basis.[8][9]

Table 3: Predicted Major IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Intensity / Shape | Rationale & Causality |

| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Strong / Very Broad | The broadness is a hallmark of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[2] |

| ~2980, ~2870 | C-H stretch (Aliphatic) | Medium | Stretching vibrations of the methyl and methylene groups in the ethoxy and methoxy substituents. |

| ~1690 | C=O stretch (Carboxylic Acid) | Strong / Sharp | Conjugation with the C=C double bond and the aromatic ring slightly lowers the frequency from a typical saturated carboxylic acid (~1710 cm⁻¹).[8] |

| ~1625 | C=C stretch (Alkene) | Medium / Sharp | This absorption is characteristic of the vinylic double bond, also in conjugation with the aromatic system.[2] |

| ~1590, ~1515 | C=C stretch (Aromatic) | Medium-Strong / Sharp | These two bands are characteristic of the benzene ring stretching vibrations. |

| ~1270 | C-O stretch (Aryl Ether & Acid) | Strong | A strong, complex band resulting from the stretching of the C-O bonds of the aryl ethers and the carboxylic acid.[8] |

| ~1170 | C-O stretch (Aryl Ether) | Strong | Asymmetric C-O-C stretching from the ethoxy and methoxy groups. |

| ~980 | =C-H bend (trans-Alkene) | Strong / Sharp | The out-of-plane bending vibration for a trans-disubstituted alkene is typically strong and sharp, providing key evidence for stereochemistry. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR-FTIR is the preferred method for its simplicity and minimal sample preparation.[10]

-

Background Collection : Ensure the ATR crystal (typically diamond) is clean.[11] Use a soft wipe with a suitable solvent like isopropanol and allow it to evaporate completely. Collect a background spectrum of the clean, empty crystal. This is crucial as it subtracts the absorbance of atmospheric CO₂ and water vapor.

-

Sample Application : Place a small amount of the solid sample (a few milligrams is sufficient) onto the center of the ATR crystal.[12]

-

Pressure Application : Lower the pressure arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common cause of poor quality spectra.

-

Spectrum Collection : Acquire the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient for a high-quality spectrum.

-

Cleaning : After analysis, raise the pressure arm, remove the sample, and clean the crystal surface thoroughly with a solvent-moistened wipe.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Electron Ionization (EI) is a common "hard" ionization technique that induces reproducible fragmentation, creating a molecular fingerprint.[13]

Predicted Mass Spectrum and Fragmentation

For 4-ethoxy-3-methoxycinnamic acid (C₁₂H₁₄O₄), the exact mass is 222.0892 g/mol .

-

Molecular Ion (M⁺˙) : We predict a strong molecular ion peak at m/z = 222. This peak corresponds to the intact molecule with one electron removed. The presence of this peak is the primary confirmation of the molecular weight.

-

Key Fragmentation Pathways : The excess energy from electron ionization causes the molecular ion to break apart in predictable ways.[14] The most stable fragments will be the most abundant.

-

Loss of a Methyl Radical (-•CH₃) : A common fragmentation for methoxy groups, leading to a fragment at m/z = 207 .

-

Loss of an Ethyl Radical (-•CH₂CH₃) : Cleavage of the ethoxy group would produce a fragment at m/z = 193 .

-

Loss of a Hydroxyl Radical (-•OH) : From the carboxylic acid, resulting in an acylium ion at m/z = 205 .

-

Loss of a Carboxyl Radical (-•COOH) : Cleavage of the entire carboxylic acid group, yielding a fragment at m/z = 177 . This is often a prominent peak for cinnamic acids.[15][16]

-

McLafferty Rearrangement : This is not expected to be a major pathway for this structure.

-

Figure 2: Predicted primary fragmentation pathways in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol is typically coupled with Gas Chromatography (GC) or involves a direct insertion probe for pure solid samples.

-

Sample Introduction :

-

For a pure, thermally stable solid, a direct insertion probe is used. A few micrograms of the sample are placed in a capillary tube at the probe's tip.

-

The probe is inserted into the ion source of the mass spectrometer through a vacuum lock.

-

-

Ionization :

-

The probe is heated to volatilize the sample into the gas phase within the ion source.[17]

-

A beam of electrons, typically accelerated to 70 eV, bombards the gaseous molecules.[18] This energy is standardized to allow for library matching and reproducible fragmentation.

-

The bombardment ejects an electron from the molecule, forming a positively charged radical molecular ion (M⁺˙) and various fragment ions.

-

-

Mass Analysis :

-

The newly formed ions are accelerated out of the ion source by an electric field.

-

They travel through a mass analyzer (e.g., a quadrupole or time-of-flight) which separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection :

-

The separated ions strike a detector (e.g., an electron multiplier), which generates a signal proportional to the number of ions. The instrument software plots this signal intensity versus the m/z ratio to generate the mass spectrum.

-

Section 4: Comprehensive Structural Elucidation

The true power of spectroscopy lies in the synthesis of data from multiple techniques. For 4-ethoxy-3-methoxycinnamic acid:

-

MS confirms the molecular weight is 222 g/mol , consistent with the formula C₁₂H₁₄O₄.

-

IR confirms the presence of key functional groups : a carboxylic acid (broad O-H, C=O at ~1690 cm⁻¹), an aromatic ring (~1590, 1515 cm⁻¹), and ether linkages (strong C-O stretch ~1270 cm⁻¹).

-

¹³C NMR confirms the carbon count (12 distinct signals) and the types of carbons (carbonyl, aromatic, vinylic, and aliphatic carbons of the ether groups).

-

¹H NMR provides the final, detailed map : It confirms the trans stereochemistry of the alkene (~16 Hz coupling constant), shows the 1,2,4-trisubstituted pattern on the aromatic ring, and definitively identifies the methoxy (singlet, 3H) and ethoxy (quartet, 2H; triplet, 3H) groups, confirming the structure as 4-ethoxy-3-methoxycinnamic acid and not an isomer.

By combining these predicted datasets, we establish a comprehensive and robust analytical profile. This guide serves as a predictive framework, enabling researchers to confidently interpret empirical data and verify the structure of 4-ethoxy-3-methoxycinnamic acid.

References

-

BenchChem. (2025). Confirming the Structure of 4-Methoxycinnamic Acid: A Comparative Guide Using ¹H and ¹³C NMR Spectroscopy. BenchChem Scientific Resources.

-

BenchChem. (n.d.). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules. BenchChem Technical Center.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 699414, 4-Methoxycinnamic acid. PubChem.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 445858, Ferulic acid. PubChem.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000954). HMDB.

-

ResearchGate. (n.d.). FT-IR spectra of ferulic acid (isolate and pure).

-

ResearchGate. (n.d.). Spectral data for ferulic acid obtained under the conditions: 1 H NMR (300 MHz, CD 3 OD) and 13 C NMR (75 MHz, CD 3 OD).

-

Agoes, M. G., et al. (2018). Isolation and Identification of Ferulic Acid From Aerial Parts of Kelussia odoratissima Mozaff. ResearchGate.

-

Biological Magnetic Resonance Bank. (n.d.). Ferulic Acid at BMRB. BMRB.

-

ChemicalBook. (n.d.). Ferulic Acid(1135-24-6) 1H NMR spectrum.

-

ChemicalBook. (n.d.). 4-METHOXYCINNAMIC ACID(943-89-5) 1H NMR spectrum.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0002040). HMDB.

-

ResearchGate. (n.d.). Chemical shift, 1 H-NMR spectral data of 4-methoxycinnamic acid diester....

-

Dimitrić-Marković, J. M., et al. (2001). IR spectra of a) caffeic acid b) ferulic acid c) sinapic acid. ResearchGate.

-

Srivastava, V. (2025). Making Molecules Fly: Ionization Methods in Mass Spec. Bitesize Bio.

-

Creative Proteomics. (n.d.). Electron Ionization.

-

ResearchGate. (n.d.). IR spectra of ferulic acid (blue) and p-coumaric acid (red).

-

ChemicalBook. (n.d.). trans-Ferulic acid(537-98-4) MS spectrum.

-

Chemistry LibreTexts. (2022). 3.1: Electron Ionization.

-

NIST. (n.d.). Ferulic acid, 2TBDMS derivative. NIST WebBook.

-

Watson, T. (2015). Understanding Electron Ionization Processes for GC–MS. LCGC International.

-

Yeast Metabolome Database. (n.d.). Ferulic acid (YMDB01325). YMDB.

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.

-

ResearchGate. (n.d.). ESI(−)-MS/MS spectrum of (a) ferulic acid of m/z 193 and (b)....

-

ACD/Labs. (2023). A Beginner’s Guide to Mass Spectrometry: Types of Ionization Techniques.

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy.

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.

-

Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube.

-

Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab.

-

eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY.

-

Michigan State University. (n.d.). NMR Spectroscopy. Department of Chemistry.

-

Agilent. (n.d.). Quantitative analysis using ATR-FTIR Spectroscopy.

-

The Royal Society of Chemistry. (n.d.). Table of Contents.

-

van der Greef, J., et al. (n.d.). The fragmentations of substituted cinnamic acids after electron impact. CORE.

-

ChemicalBook. (n.d.). 4-METHOXYCINNAMIC ACID(943-89-5) 13C NMR spectrum.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000930). HMDB.

-

ResearchGate. (n.d.). Mass spectrum of 3-Hydroxy-4-methoxycinnamic acid (isoferulic acid).

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.

-

The Organic Chemistry Tutor. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. YouTube.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

-

ChemicalBook. (n.d.). 3-Methoxycinnamic acid(6099-04-3) 1H NMR spectrum.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 709, 3-(4-Hydroxy-3-Methoxyphenyl)Prop-2-Enoic Acid. PubChem.

Sources

- 1. Ferulic Acid | C10H10O4 | CID 445858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000954) [hmdb.ca]

- 5. 4-METHOXYCINNAMIC ACID(943-89-5) 13C NMR spectrum [chemicalbook.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. NMR Spectroscopy [www2.chemistry.msu.edu]

- 8. Isolation and Identification of Ferulic Acid From Aerial Parts of Kelussia odoratissima Mozaff - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 11. agilent.com [agilent.com]

- 12. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. acdlabs.com [acdlabs.com]

- 18. chromatographyonline.com [chromatographyonline.com]

solubility of (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid in DMSO

An In-Depth Technical Guide to the Solubility of (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic Acid in DMSO

Introduction

This compound, a derivative of the naturally occurring phenolic compound ferulic acid, represents a class of molecules with significant interest in pharmaceutical and materials science research. The substitution of the phenolic hydroxyl group with an ethoxy moiety modifies its physicochemical properties, including its solubility, which is a critical determinant of its utility in various applications. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent, widely employed in drug discovery and high-throughput screening (HTS) due to its exceptional ability to dissolve a broad spectrum of compounds.[1] A thorough understanding of the is therefore paramount for researchers designing in vitro assays, formulating stock solutions, and developing predictive models for compound behavior.

This guide provides a comprehensive technical overview of the . It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical experimental protocols, and data analysis based on structurally related compounds.

Physicochemical Profile and Structural Analysis

The solubility of a compound is intrinsically linked to its structural and physicochemical properties. While experimental data for this compound is not extensively published, we can infer its likely characteristics by examining its structure and comparing it to closely related analogues.

Table 1: Physicochemical Properties of this compound and Related Analogues

| Property | This compound | Ferulic Acid (Parent Compound) | (2E)-3-(4-isopropoxy-3-methoxyphenyl)acrylic acid |

| CAS Number | 144878-40-0[2] | 1135-24-6[3] | 32022-22-3[4] |

| Molecular Formula | C₁₂H₁₄O₄[2] | C₁₀H₁₀O₄[3] | C₁₃H₁₆O₄[4] |

| Molecular Weight | 222.24 g/mol [2] | 194.18 g/mol [3] | 236.26 g/mol [4] |

| Melting Point (°C) | Not reported | ~170 | 152-155[4] |

| pKa | Estimated ~4.5-4.7 | ~4.6 | 4.62 (Predicted)[4] |

| logP | Estimated ~2.5-2.8 | 1.51 | Not reported |

Note: Estimated values are based on chemical trends observed in the analogue series.

The key structural modification from the parent compound, ferulic acid, is the etherification of the 4-hydroxyl group to an ethoxy group. This change has two primary consequences for solubility:

-

Elimination of a Hydrogen Bond Donor: The phenolic hydroxyl group in ferulic acid can act as a hydrogen bond donor, which can contribute to interactions with polar solvents. The ethoxy group in the target compound lacks this capability.

-

Increased Lipophilicity: The addition of the ethyl group increases the molecule's nonpolar surface area, which is expected to increase its lipophilicity (logP).

Caption: Workflow for experimental solubility determination.

Predictive Approaches to DMSO Solubility

In the absence of experimental data, computational models can provide valuable estimates of solubility. Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms are increasingly used to predict the solubility of compounds in DMSO. [5][6]These models are trained on large datasets of compounds with experimentally determined solubilities and use calculated molecular descriptors to make predictions. [7][8]While these in silico methods are powerful for screening large libraries of virtual compounds, it is crucial to recognize that they provide estimates, and experimental verification remains the gold standard. [9]

Conclusion

References

-

DMSO Solubility Assessment for Fragment-Based Screening. (n.d.). PMC. Retrieved January 14, 2026, from [Link]

-

Tetko, I. V., et al. (n.d.). Top-Performing Models for DMSO Solubility Prediction Developed with Enamine Data Set. ResearchGate. Retrieved January 14, 2026, from [Link]

-

Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Semantic Scholar. Retrieved January 14, 2026, from [Link]

-

Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling. Retrieved January 14, 2026, from [Link]

-

(E)-3-(4-Methoxyphenyl)acrylic acid. (n.d.). Chemsrc. Retrieved January 14, 2026, from [Link]

-

Kregiel, D., et al. (2023). Tuning Ferulic Acid Solubility in Choline-Chloride- and Betaine-Based Deep Eutectic Solvents: Experimental Determination and Machine Learning Modeling. National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

Zhang, G., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. Retrieved January 14, 2026, from [Link]

-

Is ferulic acid soluble in water?. (2015). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Shakeel, F., et al. (2017). Solubility and thermodynamics of ferulic acid in different neat solvents: Measurement, correlation and molecular interactions. ResearchGate. Retrieved January 14, 2026, from [Link]

-

(2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Pei, K., et al. (2015). Derivatives of Ferulic Acid: Structure, Preparation and Biological Activities. ResearchGate. Retrieved January 14, 2026, from [Link]

-

Li, Y., et al. (2023). Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. Arabian Journal of Chemistry. Retrieved January 14, 2026, from [Link]

-

(E)-3-(4-hydroxy-3-methoxy-phenyl)acrylic acid methyl este. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved January 14, 2026, from [Link]

-

(E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Wang, Y., et al. (2012). Synthesis of (E)-butyl-3-(4-methoxyphenyl) acrylate. ResearchGate. Retrieved January 14, 2026, from [Link]

-

Khot, S. N., et al. (2020). Synthesis and styrene copolymerization of novel oxy ring-disubstituted isobutyl phenylcyanoacrylates. Amazon S3. Retrieved January 14, 2026, from [Link]

-

Ruan, B., et al. (2009). (E)-2,3-Bis(4-methoxyphenyl)acrylic acid. ResearchGate. Retrieved January 14, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. 32022-22-3 CAS MSDS ((2E)-3-(4-ISOPROPOXY-3-METHOXYPHENYL)ACRYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions | Semantic Scholar [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 4-Ethoxy-3-methoxycinnamic Acid

For distribution to: Researchers, scientists, and drug development professionals

Abstract

4-Ethoxy-3-methoxycinnamic acid is a cinnamic acid derivative with significant therapeutic potential. While direct experimental data on this specific molecule is emerging, its structural similarity to well-characterized analogs, such as p-methoxycinnamic acid (p-MCA), ethyl p-methoxycinnamate (EPMC), and ferulic acid, allows for the confident postulation of its core mechanisms of action. This guide synthesizes the available evidence from these related compounds to provide a comprehensive technical overview of the probable signaling pathways and molecular targets of 4-ethoxy-3-methoxycinnamic acid. We will delve into its potent anti-inflammatory, anticancer, and antidiabetic properties, providing not just a theoretical framework but also actionable experimental protocols for validation. This document is intended to serve as a foundational resource for researchers seeking to explore and harness the pharmacological activities of this promising compound.

Introduction: The Scientific Landscape of Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are a class of naturally occurring phenolic compounds found extensively in the plant kingdom.[1] They form the structural backbone of numerous complex secondary metabolites and have garnered significant scientific interest due to their broad spectrum of pharmacological activities. The core structure, a phenylpropanoid, lends itself to diverse chemical modifications—such as hydroxylation, methoxylation, and esterification—which profoundly influence their biological effects.

4-Ethoxy-3-methoxycinnamic acid belongs to this versatile family. Its structure suggests a hybrid of features from other well-studied derivatives, positioning it as a molecule with potentially multifaceted mechanisms of action. This guide will extrapolate from the known activities of its closest structural relatives to build a robust hypothesis of its biological functions.

Chemical Structure:

-

IUPAC Name: (E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoic acid[2]

-

Molecular Formula: C₁₂H₁₄O₄[2]

-

Molecular Weight: 222.24 g/mol [2]

Postulated Core Mechanism 1: Anti-Inflammatory Activity via COX and NF-κB Inhibition

A primary and well-documented activity of cinnamic acid derivatives is their potent anti-inflammatory effect. This action is largely attributed to the dual inhibition of key inflammatory pathways: the cyclooxygenase (COX) enzymes and the NF-κB signaling cascade.

2.1. Direct Inhibition of Cyclooxygenase (COX) Enzymes

The structural analog, ethyl-p-methoxycinnamate (EPMC), has been demonstrated to non-selectively inhibit both COX-1 and COX-2 enzymes.[3] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever. The inhibition of COX enzymes is the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). It is highly probable that 4-ethoxy-3-methoxycinnamic acid shares this inhibitory capability.

| Compound | Target | IC₅₀ Value | Reference |

| Ethyl-p-methoxycinnamate | COX-1 | 1.12 µM | [3] |

| Ethyl-p-methoxycinnamate | COX-2 | 0.83 µM | [3] |

| Indomethacin (Control) | COX-1 | 0.33 µM | [3] |

| Indomethacin (Control) | COX-2 | 0.51 µM | [3] |

2.2. Attenuation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[3] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[3] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it initiates the transcription of a host of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and various interleukins.[4][5]

Studies on p-methoxycinnamic acid (p-MCA) and ferulic acid have shown that these compounds can suppress the activation of the NF-κB pathway.[4][6] They achieve this by inhibiting the phosphorylation of IκBα, thus preventing its degradation and keeping NF-κB locked in the cytoplasm.[6] This leads to a significant downregulation of downstream inflammatory mediators.

Signaling Pathway: NF-κB Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway.

Postulated Core Mechanism 2: Anticancer Activity

Derivatives of cinnamic acid have demonstrated significant potential as anticancer agents, operating through mechanisms that include the induction of programmed cell death (apoptosis) and the inhibition of signaling pathways that govern cell proliferation and metastasis.

3.1. Induction of Apoptosis via the Intrinsic Pathway

Apoptosis is a crucial process for eliminating damaged or cancerous cells. The intrinsic, or mitochondrial, pathway of apoptosis is regulated by the Bcl-2 family of proteins. This family includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. The ratio of Bax to Bcl-2 is a critical determinant of a cell's fate.[7] An increase in this ratio leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the activation of caspases, which execute cell death.[7]

Studies on alpha-cyano-4-hydroxy-3-methoxycinnamic acid (a related compound) have shown it induces apoptosis in breast cancer cells by increasing the expression of Bax and consequently elevating the Bax/Bcl-2 ratio.[6] This suggests that 4-ethoxy-3-methoxycinnamic acid may similarly trigger the mitochondrial apoptotic pathway in cancer cells.

Signaling Pathway: Intrinsic Apoptosis Induction

Caption: Proposed induction of apoptosis via modulation of Bcl-2 family proteins.

3.2. Inhibition of the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) branch, is frequently overactive in cancer. It plays a pivotal role in cell proliferation, differentiation, and survival. Inhibition of this pathway is a key strategy in cancer therapy. A methoxylated cinnamic acid ester has been shown to exert its antitumor potential by reducing the expression of phosphorylated-ERK, thereby inhibiting the MAPK/ERK signaling pathway.[8] This leads to cell cycle arrest, specifically at the G2/M phase, and a reduction in cancer cell proliferation.[8] Ferulic acid has also been shown to decrease the phosphorylation of JNK and ERK1/2 in response to inflammatory stimuli.[6][9]

Other Potential Mechanisms of Action

Beyond anti-inflammatory and anticancer effects, the chemical structure of 4-ethoxy-3-methoxycinnamic acid suggests other potential therapeutic activities based on its analogs.

-

Antidiabetic Activity: p-MCA and its ethyl ester are effective inhibitors of α-glucosidase, an enzyme that breaks down carbohydrates in the intestine.[10] Inhibition of this enzyme can delay glucose absorption and help manage postprandial hyperglycemia, a key issue in type 2 diabetes.[10]

-

Neuroprotective Effects: p-MCA has demonstrated the ability to protect neuronal cells from glutamate-induced excitotoxicity, a pathological process implicated in neurodegenerative diseases.[1]

Experimental Validation: Protocols and Methodologies

To empirically validate the postulated mechanisms of action for 4-ethoxy-3-methoxycinnamic acid, a series of well-established in vitro assays are required. The following protocols provide a robust framework for investigation.

5.1. Workflow for Mechanism of Action Studies

Caption: Experimental workflow for validating mechanisms of action.

5.2. Protocol: Western Blot for NF-κB Pathway Activation

This protocol is designed to assess the effect of the test compound on the phosphorylation of IκBα and the nuclear translocation of the NF-κB p65 subunit.

-

Cell Culture and Treatment:

-

Culture RAW 264.7 macrophages or a similar cell line to 80% confluency.

-

Pre-treat cells with various concentrations of 4-ethoxy-3-methoxycinnamic acid for 2 hours.

-

Stimulate the cells with 1 µg/mL LPS for 30 minutes to induce NF-κB activation.

-

-

Protein Extraction:

-

For total protein, lyse cells directly in RIPA buffer containing protease and phosphatase inhibitors.

-

For nuclear/cytoplasmic fractionation, use a commercial kit following the manufacturer's instructions to separate fractions.[11]

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Load 20-40 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies: anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic/loading control).

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Quantify band intensity using software like ImageJ. Normalize target protein levels to the appropriate loading control.

-

5.3. Protocol: In Vitro COX Inhibition Assay

This protocol uses a colorimetric screening kit to measure the peroxidase activity of COX-1 and COX-2.

-

Reagent Preparation:

-

Prepare assay buffer, heme, and arachidonic acid (substrate) according to the kit manufacturer's instructions (e.g., Cayman Chemical, Item No. 701050).

-

Dilute ovine COX-1 and human recombinant COX-2 enzymes to the working concentration.

-

-

Assay Procedure:

-

In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme to each well.

-

Add 10 µL of various concentrations of 4-ethoxy-3-methoxycinnamic acid (or a known inhibitor like indomethacin as a positive control) to the wells.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of arachidonic acid solution.

-

Incubate for an additional 2 minutes at 37°C.

-

Stop the reaction and develop the color according to the kit protocol (typically involves measuring the oxidation of a chromogen).

-

-

Data Analysis:

-

Read the absorbance at the recommended wavelength (e.g., 590 nm).

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

-

5.4. Protocol: Clonogenic Survival Assay

This assay assesses the long-term proliferative capacity of cancer cells after treatment.[1][12]

-

Cell Seeding:

-

Create a single-cell suspension of a chosen cancer cell line (e.g., A549, MCF-7).

-

Seed a low number of cells (e.g., 200-1000 cells) into 6-well plates. The exact number should be optimized for each cell line to yield 50-150 colonies in the control wells.

-

-

Treatment:

-

Allow cells to attach for 24 hours.

-

Treat the cells with various concentrations of 4-ethoxy-3-methoxycinnamic acid for a defined period (e.g., 24 hours).

-

Remove the treatment medium, wash with PBS, and add fresh complete medium.

-

-

Incubation:

-

Fixation and Staining:

-

Remove the medium and gently wash the colonies with PBS.

-

Fix the colonies with a solution like methanol:acetic acid (3:1) for 10 minutes.

-

Stain the colonies with 0.5% crystal violet solution for 30 minutes.[4]

-

Gently wash with water and allow the plates to air dry.

-

-

Colony Counting and Analysis:

-

Count the number of colonies in each well.

-

Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) to determine the cytotoxic effect of the compound.

-

Conclusion and Future Directions

The evidence strongly suggests that 4-ethoxy-3-methoxycinnamic acid is a promising multi-target agent. By extrapolating from its close structural analogs, we can confidently propose that its primary mechanisms of action involve the potent suppression of inflammatory pathways (COX and NF-κB) and the induction of apoptosis in cancer cells through modulation of the Bcl-2 family and inhibition of the MAPK/ERK pathway.

The experimental protocols detailed in this guide provide a clear roadmap for the empirical validation of these hypotheses. Future research should focus on these in vitro studies, followed by in vivo validation in animal models of inflammation and cancer. Furthermore, exploring its potential as an antidiabetic and neuroprotective agent is warranted. A comprehensive understanding of its mechanism will be crucial for its development as a novel therapeutic agent for a range of human diseases.

References

-

Franken, N. A. P., Rodermond, H. M., Stap, J., Haveman, J., & van Bree, C. (2006). Clonogenic assay of cells in vitro. Nature Protocols, 1(5), 2315–2319. ([Link])

-

de Cássia da Silveira e Sá, R., Andrade, L. N., de Oliveira, D. M., Goulart, F. R. V., & de Oliveira, R. B. (2014). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. Molecules, 19(9), 13693–13708. ([Link])

-

Wikipedia. (n.d.). Wound healing assay. Retrieved from [Link]

-

Park, J.-E., & Han, J.-S. (2024). Improving the Effect of Ferulic Acid on Inflammation and Insulin Resistance by Regulating the JNK/ERK and NF-κB Pathways in TNF-α-Treated 3T3-L1 Adipocytes. Nutrients, 16(2), 294. ([Link])

-

Sulaiman, M. R., Perimal, E. K., Akhtar, M. N., Mohamad, A. S., Khalid, M. H., Tasrip, N. A., ... & Israf, D. A. (2010). Bioactivity-Guided Isolation of Ethyl-p-methoxycinnamate, an Anti-inflammatory Constituent, from Kaempferia galanga L. Extracts. Molecules, 15(9), 6034-6047. ([Link])

-

Sulaiman, M. R., Perimal, E. K., Akhtar, M. N., Mohamad, A. S., Khalid, M. H., Tasrip, N. A., ... & Israf, D. A. (2010). Bioactivity-Guided Isolation of Ethyl-p-methoxycinnamate, an Anti-inflammatory Constituent, from Kaempferia galanga L. Extracts. Molecules, 15(9), 6034-6047. ([Link])

-

Franken, N. A. P., Rodermond, H. M., Stap, J., Haveman, J., & van Bree, C. (2006). Clonogenic assay of cells in vitro. Nature Protocols, 1(5), 2315–2319. ([Link])

-

ResearchGate. (2024). Improving the Effect of Ferulic Acid on Inflammation and Insulin Resistance by Regulating the JNK/ERK and NF-κB Pathways in TNF-α-Treated 3T3-L1 Adipocytes. ([Link])

-

Chen, Y. (2012). Scratch Wound Healing Assay. Bio-protocol, 2(5), e100. ([Link])

-

Creative Bioarray. (n.d.). Clonogenic Assay. Retrieved from [Link]

-

Adisakwattana, S., Yibchok-anun, S., Charoenlas, D., & Monsereenusorn, Y. (2011). p-Methoxycinnamic acid and its derivatives inhibit fructose-mediated protein glycation. International Journal of Molecular Sciences, 12(10), 6617–6629. ([Link])

-

ResearchGate. (2024). Effect of ferulic acid on the MAPK pathway in TNF-α-treated adipocytes. ([Link])

-

Springer Nature Experiments. (n.d.). Wound-Healing Assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Ethoxy-3-methoxycinnamic acid. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (2024). What will be the best way to test NFkb activation via western blot?. ([Link])

-

Park, J.-E., & Han, J.-S. (2024). Improving the Effect of Ferulic Acid on Inflammation and Insulin Resistance by Regulating the JNK/ERK and NF-κB Pathways in TNF-α-Treated 3T3-L1 Adipocytes. Nutrients, 16(2), 294. ([Link])

-

Balaji, B., & De-Raj, U. (2017). Anti-inflammatory and anticancer effects of p-methoxycinnamic acid, an active phenylpropanoid, against 1,2-dimethylhydrazine-induced rat colon carcinogenesis. Environmental Toxicology, 32(5), 1541-1555. ([Link])

-

Zanco Journal of Medical Sciences. (2012). An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imaging. ([Link])

-

Innoprot. (n.d.). Excitotoxicity in vitro assay. Retrieved from [Link]

-

Widjaja, A., & Adisakwattana, S. (2017). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. Molecules, 22(7), 1083. ([Link])

-

National Center for Biotechnology Information. (2024). Natural products targeting the MAPK-signaling pathway in cancer: overview. ([Link])

-

Adisakwattana, S., Charoenlas, D., & Yibchok-anun, S. (2008). A series of cinnamic acid derivatives and their inhibitory activity on intestinal α-glucosidase. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 1194–1200. ([Link])

-

Creative Biolabs. (n.d.). Excitotoxicity In Vitro Assay. Retrieved from [Link]

-

Fivephoton Biochemicals. (n.d.). NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1). Retrieved from [Link]

-

Cellular Dynamics International. (n.d.). Development of Assays for Neurotoxicity Using Human iPSC-derived Neurons. ([Link])

-

National Center for Biotechnology Information. (2022). Cinnamic Acid Derivatives as Cardioprotective Agents against Oxidative and Structural Damage Induced by Doxorubicin. ([Link])

-

Adisakwattana, S., Charoenlas, D., & Yibchok-anun, S. (2008). A series of cinnamic acid derivatives and their inhibitory activity on intestinal α-glucosidase. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 1194–1200. ([Link])

-

Stanojković, T., Marković, V., Matić, I., & Ćirić, A. (2014). Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. Journal of the Serbian Chemical Society, 79(10), 1257-1268. ([Link])

-

ResearchGate. (2017). (PDF) Cinnamic Acid Derivatives as α-Glucosidase Inhibitor Agents. ([Link])

-

National Center for Biotechnology Information. (n.d.). 4-Methoxycinnamic Acid. PubChem Compound Database. Retrieved from [Link]

-

protocols.io. (2018). In vitro α-glucosidase inhibitory assay. ([Link])

-

National Center for Biotechnology Information. (2022). Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System. ([Link])

-

Balaji, B., & De-Raj, U. (2017). Anti-inflammatory and anticancer effects of p-methoxycinnamic acid, an active phenylpropanoid, against 1,2-dimethylhydrazine-induced rat colon carcinogenesis. Environmental Toxicology, 32(5), 1541-1555. ([Link])

-

National Center for Biotechnology Information. (2015). Ethyl-p-methoxycinnamate isolated from kaempferia galanga inhibits inflammation by suppressing interleukin-1, tumor necrosis factor-α, and angiogenesis by blocking endothelial functions. ([Link])

-

National Center for Biotechnology Information. (2015). Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells. ([Link])

-

Semantic Scholar. (n.d.). Cinnamic Acid Derivatives as α-Glucosidase Inhibitor Agents. ([Link])

-

ResearchGate. (n.d.). STRUCTURE MODIFICATION of ETHYL p-METHOXYCINNAMATE AND THEIR BIOASSAY AS CHEMOPREVENTIVE AGENT AGAINST MICE'S FIBROSARCOMA. ([Link])

-

ResearchGate. (2015). (PDF) Structure modification of ethyl p-methoxycinnamate and their bioassay as chemopreventive agent against mice's fibrosarcoma. ([Link])

-

National Center for Biotechnology Information. (2008). Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins. ([Link])

-

ResearchGate. (n.d.). Main pathways (intrinsic and extrinsic) for induction of apoptosis in cells. ([Link])

-

National Center for Biotechnology Information. (2016). Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions. ([Link])

Sources

- 1. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Ethoxy-3-methoxycinnamic acid | C12H14O4 | CID 719769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Anti-inflammatory and anticancer effects of p-methoxycinnamic acid, an active phenylpropanoid, against 1,2-dimethylhydrazine-induced rat colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Wound healing assay | Abcam [abcam.com]

- 9. researchgate.net [researchgate.net]

- 10. bio-protocol.org [bio-protocol.org]

- 11. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]

- 12. bio-protocol.org [bio-protocol.org]

Unveiling the Therapeutic Promise of (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid and its Analogs: A Technical Guide to Key Therapeutic Targets

Introduction: Beyond the Structure – A Molecule of Therapeutic Interest

(2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid, a derivative of the well-studied ferulic acid, represents a class of compounds with significant therapeutic potential. While direct research on this specific ethoxy derivative is emerging, extensive investigation into its close analog, ethyl ferulate, provides a robust framework for understanding its likely biological activities and therapeutic targets. This technical guide will delve into the core mechanisms of action and key molecular targets of ethyl ferulate, offering a comprehensive roadmap for researchers and drug development professionals. By synthesizing data from numerous studies, we will explore its multifaceted roles in combating inflammation, oxidative stress, neurodegeneration, and cancer. This document serves as an in-depth resource, providing not only a narrative of its therapeutic potential but also actionable experimental protocols and visual aids to guide future research and development endeavors.

Core Therapeutic Arenas and Underlying Mechanisms

Ethyl ferulate, and by extension its derivatives, exhibits a remarkable breadth of biological activity, primarily centered around its potent anti-inflammatory and antioxidant properties.[1][2][3] These foundational activities underpin its therapeutic potential across a spectrum of diseases. The lipophilic nature of ethyl ferulate, compared to its parent compound ferulic acid, allows for enhanced cellular penetration, leading to more potent biological effects.[2][4]

Anti-Inflammatory Powerhouse: Targeting the NF-κB Signaling Axis

A central mechanism of ethyl ferulate's anti-inflammatory action is its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][5] NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.

In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), ethyl ferulate has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB.[1][5] This inhibition prevents the transcription of downstream targets, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][5] Furthermore, ethyl ferulate reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of inflammatory mediators nitric oxide (NO) and prostaglandins, respectively.[1][5]

The inhibitory effect on NF-κB is further substantiated by the observed decrease in the phosphorylation of IκBα, an inhibitor of NF-κB.[1] By preventing IκBα degradation, ethyl ferulate effectively sequesters NF-κB in the cytoplasm, thereby blocking its pro-inflammatory signaling cascade.

Key Therapeutic Targets in the NF-κB Pathway:

-

NF-κB (p65 subunit): Inhibition of nuclear translocation.

-

IκBα: Prevention of phosphorylation and degradation.

-

Downstream effectors: iNOS, COX-2, TNF-α, IL-6, IL-1β.

Diagram of the NF-κB Inhibitory Pathway by Ethyl Ferulate:

Caption: Ethyl ferulate activates the Nrf2/HO-1 antioxidant pathway.

Neuroprotection: A Multifaceted Approach

The neuroprotective effects of ethyl ferulate are a direct consequence of its anti-inflammatory and antioxidant activities. [4][6][7]In the context of neurodegenerative diseases like Alzheimer's disease, ethyl ferulate has been shown to protect neurons from amyloid β-peptide-induced oxidative stress and neurotoxicity. [4][8]This protection is attributed to its ability to reduce the accumulation of reactive oxygen species (ROS) and inhibit lipid peroxidation and protein oxidation. [8] Furthermore, the induction of HO-1 and heat shock protein 72 (Hsp72) by ethyl ferulate plays a pivotal role in its neuroprotective mechanism. [8][9]These proteins act as cellular chaperones and stress-response elements, helping to maintain cellular homeostasis and protect against apoptotic cell death.

Key Therapeutic Targets in Neuroprotection:

-

Amyloid β-peptide: Attenuation of toxicity.

-

Reactive Oxygen Species (ROS): Scavenging and reduction of accumulation.

-

HO-1 and Hsp72: Induction of expression.

Anti-Cancer Potential: Targeting the mTOR Signaling Pathway

Emerging evidence highlights the anti-cancer properties of ethyl ferulate, with the mammalian target of rapamycin (mTOR) signaling pathway identified as a key molecular target. [10][11][12]The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.

Studies on esophageal squamous cell carcinoma (ESCC) have demonstrated that ethyl ferulate can significantly inhibit cancer cell growth and induce G1 phase cell cycle arrest. [10][11][12]This anti-proliferative effect was shown to be dependent on the inhibition of mTOR activity. [10][11]In vivo studies using patient-derived xenograft models further confirmed the ability of ethyl ferulate to suppress tumor growth. [10][11] In the context of triple-negative breast cancer (TNBC), gold nanoparticles loaded with ethyl ferulate have shown enhanced anti-cancer efficacy, inducing apoptosis through the modulation of survivin, caspase 3, and caspase 9. [13]A mitochondria-targeted derivative of ethyl ferulate also exhibited enhanced cytotoxicity in cancer cells by inducing mitochondrial superoxide-mediated activation of JNK and AKT signaling. [14] Key Therapeutic Targets in Cancer:

-

mTOR: Inhibition of activity.

-

Apoptotic proteins: Modulation of survivin, caspase 3, and caspase 9.

-

JNK and AKT signaling: Activation in mitochondria-targeted derivatives.

Quantitative Data Summary

| Biological Activity | Model System | Key Findings | Reference(s) |

| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Inhibition of TNF-α, IL-6, IL-1β, iNOS, and COX-2 expression. | [1][5] |

| Acute lung injury in mice | Attenuation of leukocyte infiltration and reduction of MPO activity. | [1] | |

| Antioxidant | Rat astrocytes and neurons | Induction of HO-1 mRNA and protein expression. | [6][15] |

| Primary hippocampal cultures | Attenuation of Aβ(1-42)-induced ROS accumulation. | [8] | |

| Neuroprotective | Primary hippocampal cultures | Protection against Aβ(1-42)-induced neurotoxicity. | [4][8] |

| Anti-cancer | Esophageal squamous cell carcinoma cells | Inhibition of cell growth and G1 phase cell cycle arrest. | [10][11] |

| Triple-negative breast cancer cells | IC50 of 18µg/ml for ethyl ferulate gold nanoparticles. | [13] |

Experimental Protocols

Assessment of Anti-inflammatory Activity in RAW 264.7 Macrophages

Objective: To evaluate the effect of this compound or its analogs on the production of pro-inflammatory mediators in LPS-stimulated macrophages.

Methodology:

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Viability Assay (MTT): Seed cells in a 96-well plate. After 24 hours, treat with various concentrations of the test compound for 24 hours. Add MTT solution and incubate for 4 hours. Solubilize formazan crystals with DMSO and measure absorbance at 570 nm.

-

Nitric Oxide (NO) Assay (Griess Reagent): Seed cells in a 24-well plate. Pre-treat with the test compound for 1 hour, then stimulate with 1 µg/mL LPS for 24 hours. Collect the supernatant and measure NO production using the Griess reagent system.

-

Cytokine Measurement (ELISA): Collect the supernatant from LPS-stimulated cells as described above. Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

-

Western Blot Analysis: Lyse the treated cells and determine protein concentration. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against iNOS, COX-2, p-IκBα, IκBα, p65, and β-actin, followed by HRP-conjugated secondary antibodies. Visualize bands using an ECL detection system. [1][5] Workflow Diagram:

Caption: Workflow for assessing anti-inflammatory activity.

Evaluation of Nrf2/HO-1 Pathway Activation

Objective: To determine if the test compound induces the activation of the Nrf2/HO-1 antioxidant pathway.

Methodology:

-

Cell Culture: Use a suitable cell line, such as human keratinocytes (HaCaT) or neuronal cells.

-

Western Blot Analysis: Treat cells with the test compound for various time points. Prepare whole-cell lysates and nuclear/cytoplasmic fractions. Perform Western blotting for Nrf2 (in both fractions), Keap1, and HO-1. Lamin B1 and β-actin can be used as nuclear and cytoplasmic loading controls, respectively. [1]3. Immunofluorescence: Grow cells on coverslips and treat with the test compound. Fix, permeabilize, and block the cells. Incubate with an anti-Nrf2 primary antibody, followed by a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI and visualize using a fluorescence microscope to observe Nrf2 nuclear translocation. [1]4. Quantitative Real-Time PCR (qRT-PCR): Extract total RNA from treated cells and synthesize cDNA. Perform qRT-PCR using primers specific for HO-1 and a housekeeping gene (e.g., GAPDH) to quantify changes in HO-1 mRNA expression. [1]

Conclusion and Future Directions

The comprehensive body of research on ethyl ferulate strongly suggests that this compound and related analogs are promising candidates for therapeutic development. Their ability to modulate key signaling pathways involved in inflammation, oxidative stress, neurodegeneration, and cancer provides a solid foundation for further investigation. The primary therapeutic targets identified—NF-κB, Nrf2/HO-1, and mTOR—are all well-validated in the context of human disease.

Future research should focus on a number of key areas:

-

Direct Evaluation: Conducting head-to-head comparisons of this compound with ethyl ferulate and ferulic acid to determine if the ethoxy modification enhances potency, bioavailability, or target specificity.

-

Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds to optimize dosing and delivery strategies.

-

In Vivo Efficacy: Expanding pre-clinical studies in relevant animal models of inflammatory diseases, neurodegenerative disorders, and various cancers to validate the in vitro findings.

-

Safety and Toxicology: Conducting comprehensive safety and toxicology studies to establish a therapeutic window and identify any potential adverse effects.

By leveraging the insights and methodologies outlined in this guide, the scientific community can accelerate the translation of these promising molecules from the laboratory to the clinic, potentially offering new therapeutic options for a range of debilitating diseases.

References

- Vertex AI Search.

- National Institutes of Health. Ethyl ferulate contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice.

- SpecialChem.

- PubMed.

- Taylor & Francis Online.

- BSP Sourcing.

- Unveiling the Secrets of Age-Defying Skincare with Ferulic Acid Ingredients.

- MDPI. Ethyl Ferulate, a Component with Anti-Inflammatory Properties for Emulsion-Based Creams.

- MDPI. Ethyl Ferulate, a Component with Anti-Inflammatory Properties for Emulsion-Based Creams.

- PLOS One. Ethyl ferulate contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice.

- PubMed. Systematic review and technological prospection: ethyl ferulate, a phenylpropanoid with antioxidant and neuroprotective actions.

- PubMed.

- Bentham Science Publishers.

- National Institutes of Health.

- Frontiers.

- PubMed.

- PubMed.

- PubMed Central.

- MySkinRecipes.

- MDPI. Ethyl Ferulate, a Component with Anti-Inflammatory Properties for Emulsion-Based Creams.

- Selleck Chemicals.

- PubMed. Ferulic acid ethyl ester protects neurons against amyloid beta- peptide(1-42)

- ResearchGate. (PDF)

- ResearchGate.

- Cayman Chemical. Ferulic Acid ethyl ester (CAS 4046-02-0).

Sources

- 1. Ethyl ferulate contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. specialchem.com [specialchem.com]

- 3. bspsourcing.com [bspsourcing.com]

- 4. nbinno.com [nbinno.com]

- 5. Ethyl ferulate contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice | PLOS One [journals.plos.org]

- 6. Ethyl ferulate, a lipophilic polyphenol, induces HO-1 and protects rat neurons against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Systematic review and technological prospection: ethyl ferulate, a phenylpropanoid with antioxidant and neuroprotective actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ferulic acid ethyl ester protects neurons against amyloid beta- peptide(1-42)-induced oxidative stress and neurotoxicity: relationship to antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Ethyl Ferulate Suppresses Esophageal Squamous Cell Carcinoma Tumor Growth Through Inhibiting the mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Ethyl Ferulate Suppresses Esophageal Squamous Cell Carcinoma Tumor Growth Through Inhibiting the mTOR Signaling Pathway [frontiersin.org]

- 12. Ethyl Ferulate Suppresses Esophageal Squamous Cell Carcinoma Tumor Growth Through Inhibiting the mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Mitochondriotropic Derivative of Ethyl Ferulate, a Dietary Phenylpropanoid, Exhibits Enhanced Cytotoxicity in Cancer Cells via Mitochondrial Superoxide-Mediated Activation of JNK and AKT Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biological Activities of 4-Ethoxy-3-Methoxycinnamic Acid and its Analogs

Abstract

Cinnamic acid and its derivatives, a class of compounds naturally abundant in the plant kingdom, represent a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Their versatile structure, composed of a benzene ring, an alkene double bond, and a carboxylic acid group, allows for extensive modification to enhance biological efficacy.[1] This technical guide provides a comprehensive exploration of the biological activities of 4-ethoxy-3-methoxycinnamic acid and its closely related derivatives. We delve into the core mechanisms underpinning their antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. This document is structured to serve researchers, scientists, and drug development professionals by synthesizing field-proven insights with detailed, self-validating experimental protocols and mechanistic pathways, thereby providing a foundational resource for advancing the therapeutic potential of this promising class of molecules.

Introduction to Cinnamic Acid Derivatives

Cinnamic acid is a key biosynthetic intermediate in the phenylpropanoid pathway in plants, serving as a precursor to a vast array of secondary metabolites, including lignins, flavonoids, and coumarins.[3] The inherent biological activities of the core cinnamic acid structure, such as antioxidant, antimicrobial, and anti-inflammatory properties, have made its derivatives a focal point of intensive research.[1][2]

1.1 The Structural Significance of the 4-Ethoxy-3-Methoxy Scaffold

The biological efficacy of cinnamic acid derivatives is profoundly influenced by the nature and position of substituents on the phenyl ring.[1] The 3-methoxy group, combined with a substitution at the 4-position (para), is a common motif found in highly active natural compounds like ferulic acid (4-hydroxy-3-methoxycinnamic acid) and sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid).

The specific 4-ethoxy-3-methoxycinnamic acid structure represents a synthetic modification of these natural templates. The replacement of the 4-hydroxy group with a more lipophilic 4-ethoxy group can significantly alter the compound's physicochemical properties, such as its solubility, membrane permeability, and metabolic stability. These modifications can, in turn, enhance oral bioavailability and modulate the compound's interaction with biological targets, potentially leading to improved therapeutic outcomes.[4]

1.2 General Synthesis Pathway

The synthesis of 4-ethoxy-3-methoxycinnamic acid typically proceeds from a corresponding benzaldehyde via condensation reactions. The Knoevenagel condensation is a common and effective method.

Core Biological Activities & Mechanistic Insights

The therapeutic potential of 4-ethoxy-3-methoxycinnamic acid derivatives stems from their ability to modulate multiple biological pathways implicated in a range of pathologies.

2.1 Antioxidant Activity

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a key factor in many chronic diseases. Cinnamic acid derivatives are effective antioxidants, primarily acting as radical scavengers that terminate radical chain reactions.[1]

Mechanism of Action: The phenolic hydroxyl group (in analogs) and the methoxy substituents on the phenyl ring are crucial for antioxidant activity. They can donate a hydrogen atom to stabilize free radicals, while the conjugated double bond helps to delocalize the resulting unpaired electron, further stabilizing the antioxidant radical.

This assay is a standard, rapid, and simple method for evaluating the free radical scavenging ability of a compound.[5] It is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, which is a deep violet color, to the pale yellow, non-radical form, DPPH-H.[5] The decrease in absorbance is directly proportional to the antioxidant capacity of the sample.[5]

-

Reagent Preparation:

-

DPPH Solution (0.1 mM): Dissolve approximately 3.94 mg of DPPH in 100 mL of a suitable solvent like methanol or ethanol. Store this solution in an amber bottle at 4°C to protect it from light.[5]

-

Test Compound Solutions: Prepare a stock solution of the 4-ethoxy-3-methoxycinnamic acid derivative in the same solvent and create a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Standard Solution: Prepare serial dilutions of a standard antioxidant, such as Ascorbic Acid or Trolox, for comparison.[5]

-

-

Assay Procedure (Microplate Format):

-

Pipette 100 µL of each test compound dilution (or standard) into the wells of a 96-well microplate.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

Prepare a control well containing 100 µL of solvent and 100 µL of the DPPH solution.

-

Prepare a blank well for each sample concentration containing 100 µL of the sample and 100 µL of the solvent (without DPPH) to correct for any inherent color of the sample.

-

-

Incubation and Measurement:

-

Mix the solutions thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[5]

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100[5]

-

Plot the % inhibition against the concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant capacity.[5]

-

2.2 Anti-inflammatory Activity

Inflammation is a critical biological process that, when dysregulated, contributes to numerous diseases, including cancer and neurodegenerative disorders.[6] Cinnamic acid derivatives have demonstrated potent anti-inflammatory effects by targeting key enzymatic and signaling pathways.[2]

Mechanism of Action:

-

COX and LOX Inhibition: These derivatives can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[7][8][9] Dual inhibition of COX and LOX is considered a promising strategy for developing anti-inflammatory agents with potentially fewer side effects than traditional NSAIDs.[8]

-

NF-κB Pathway Modulation: A crucial mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][10] By preventing the phosphorylation of IκB, these compounds block the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes like TNF-α and IL-6.[2]

This protocol outlines a general method for screening compounds for their ability to inhibit COX enzymes using commercially available kits.[8][9]

-

Materials:

-

COX-1 (ovine) and COX-2 (human recombinant) enzymes.

-

Arachidonic Acid (substrate).

-

Heme (cofactor).

-

Reaction Buffer.

-

Test compound and reference NSAID (e.g., Celecoxib for COX-2).

-

Enzyme Immunoassay (EIA) kit for prostaglandin detection.

-

-

Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add the reaction buffer, heme, and either the test compound or a reference inhibitor at various concentrations.

-

Initiate the reaction by adding the COX-1 or COX-2 enzyme to the wells.

-

Pre-incubate for a short period (e.g., 10 minutes) at 37°C.

-

Add arachidonic acid to start the prostaglandin synthesis reaction.

-

Incubate for a defined time (e.g., 2 minutes) at 37°C.

-

Stop the reaction by adding a quenching agent (e.g., hydrochloric acid).

-

-

Quantification:

-

The amount of prostaglandin (typically PGE2) produced is quantified using a competitive EIA.

-

The plate is read on a microplate reader at the appropriate wavelength (e.g., 405-420 nm).

-

-

Data Analysis:

-

Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value, representing the concentration that causes 50% inhibition of the enzyme's activity.

-

2.3 Anticancer Activity

Cinnamic acid derivatives have demonstrated significant antiproliferative and pro-apoptotic effects across a wide range of cancer cell lines, including breast, colon, and lung cancer.[1][2]

Mechanism of Action:

-

Induction of Apoptosis: A primary anticancer mechanism is the induction of programmed cell death (apoptosis).[1] This is often achieved by modulating the Bcl-2 family of proteins, leading to an increased ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2).[2][11][12] This shift triggers the mitochondrial pathway of apoptosis, activating caspases and leading to cell death.[2][11]

-

Cell Cycle Arrest: These compounds can induce cell cycle arrest, often at the G2/M or G1 phase, preventing cancer cells from proliferating.[13][14]

-

Inhibition of Oncogenic Kinases: Cinnamic acid derivatives can act as inhibitors of various protein kinases that are crucial for cancer cell signaling and proliferation, such as the MAPK/ERK pathway.[14][15][16]

Table 1: Anticancer Activity of Selected Cinnamic Acid Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC50 Value (µM) | Reference |

| Cinnamic Acid-Progenone Hybrids | A549 (Lung) | Varies (e.g., 53f: 1.54) | [1] |

| Cinnamic Acid-Progenone Hybrids | HL-60 (Leukemia) | Varies (e.g., 53g: 0.95) | [1] |

| 4-Methylcinnamic Acid Derivative | HeLa (Cervical) | 1.35 (for 44o) | [1] |

| 3,4,5-Trihydroxycinnamate Decyl Ester | MCF-7 (Breast) | ~3.2 | [2] |

| General Cinnamic Acid Esters/Amides | Various | 42 - 166 | [13] |

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19] The principle is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[17][19][20]

-

Cell Seeding:

-

Trypsinize and count cells (e.g., A549 lung cancer cells).

-

Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell adhesion.[17]

-

-

Compound Treatment:

-

Prepare serial dilutions of the 4-ethoxy-3-methoxycinnamic acid derivative in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations.

-